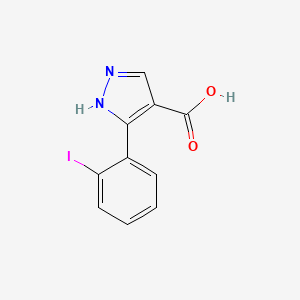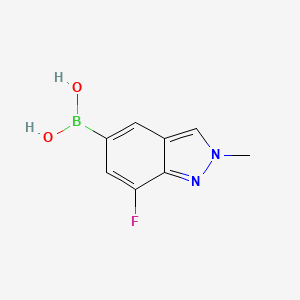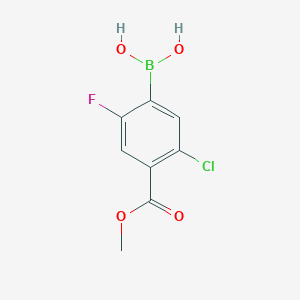![molecular formula C9H15NO3 B13459868 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid CAS No. 1781809-49-1](/img/structure/B13459868.png)
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is a compound that features both an oxetane ring and a pyrrolidine ring. These structural motifs are significant in medicinal chemistry due to their unique chemical properties and biological activities. The oxetane ring is known for its strain and reactivity, while the pyrrolidine ring is a common scaffold in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their subsequent coupling. One approach involves the formation of the oxetane ring through a cyclization reaction of a suitable precursor, such as a halohydrin, under basic conditions. The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Ring-opened products with nucleophilic groups attached.
Aplicaciones Científicas De Investigación
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The oxetane ring can participate in covalent bonding with biological macromolecules, while the pyrrolidine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: Lacks the oxetane ring but shares the pyrrolidine scaffold.
(2-Oxopyrrolidin-1-yl)acetic acid: Contains a ketone group instead of the oxetane ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Features a piperidine ring instead of the pyrrolidine ring.
Uniqueness
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is unique due to the presence of both the oxetane and pyrrolidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
1781809-49-1 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)3-7-1-2-10(4-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12) |
Clave InChI |
CYFZUPXQXCITHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CC(=O)O)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)


![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)


![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)


![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)

![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
